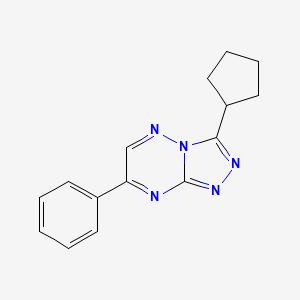

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl-

Description

The compound 3-cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine features a fused triazolo-triazine core substituted with a cyclopentyl group at position 3 and a phenyl group at position 5.

Synthetically, such compounds are typically prepared via reactions between aminomercaptotriazoles or thiones and hydrazonoyl halides, as demonstrated in related triazolotriazine and thiadiazine derivatives .

Properties

CAS No. |

86869-98-9 |

|---|---|

Molecular Formula |

C15H15N5 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

3-cyclopentyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |

InChI |

InChI=1S/C15H15N5/c1-2-6-11(7-3-1)13-10-16-20-14(12-8-4-5-9-12)18-19-15(20)17-13/h1-3,6-7,10,12H,4-5,8-9H2 |

InChI Key |

DSLXNVNELKWDPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C3N2N=CC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of 3-Mercapto-6-phenyl-1,2,4-triazine Intermediate

A common starting point involves synthesizing 3-mercapto-6-phenyl-1,2,4-triazine, which serves as a precursor for further cyclization and substitution steps. This intermediate is typically prepared by reacting thiosemicarbazide with substituted acetophenones or related ketones under acidic conditions in ethanol at moderate temperatures (~60 °C) for several hours. For example:

Oxidation and Functional Group Transformation

The methylthio group at the 3-position is oxidized to a methylsulfoxide using m-chloroperoxybenzoic acid in dichloromethane at low temperature (ice bath), followed by aqueous workup and drying to obtain a white solid with high yield (~94%).

Hydrazine Substitution to Form 3-Hydrazino-6-phenyl-1,2,4-triazine

The methylsulfoxide intermediate is then treated with hydrazine hydrate under reflux conditions to substitute the sulfoxide with a hydrazino group, forming 3-hydrazino-6-phenyl-1,2,4-triazine. This step is crucial for enabling subsequent cyclization to form the fused triazolo ring.

Cyclization to Form the Fused 1,2,4-Triazolo[4,3-b]triazine Core

The hydrazino intermediate undergoes cyclization with appropriate aldehydes or ketones bearing the desired substituents (e.g., cyclopentyl or phenyl groups) to form the fused triazolo-triazine system. This step often involves condensation reactions under reflux in solvents like ethanol or DMF, sometimes catalyzed by acids or bases depending on the substrate.

Representative Synthetic Route Summary

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to confirm the structure at each step. For example, ^1H NMR signals for aromatic protons appear around δ 7.3–8.8 ppm, while aliphatic cyclopentyl protons resonate at lower fields (~δ 1.2–3.8 ppm).

- Mass spectrometry and elemental analysis further confirm molecular weight and purity.

- The final compound typically appears as a pale yellow to white solid, depending on purity and substituents.

Research Findings and Optimization Notes

- The oxidation step using m-chloroperoxybenzoic acid is critical for high yield and purity of the sulfoxide intermediate, which directly affects the success of subsequent hydrazine substitution and cyclization.

- Choice of solvent and temperature during cyclization influences the formation of the fused ring system and the regioselectivity of substituent placement.

- Variations in starting ketones/aldehydes allow for structural diversification, enabling tuning of biological activity and physical properties.

- The synthetic route is adaptable for preparing pharmaceutically relevant salts and derivatives by direct salt formation reactions post-synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

-

Antifungal Activity

- The triazole core is significant in the development of antifungal agents. Recent studies indicate that derivatives of 1,2,4-triazoles exhibit potent antifungal properties against various strains of fungi, including Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) studies reveal that specific substitutions on the triazole ring can enhance antifungal efficacy.

-

Antimicrobial Properties

- The compound has shown promising antibacterial activity against various pathogens. Research indicates that modifications to the triazole structure can lead to compounds with improved antibacterial potency . This makes it a candidate for developing new antibiotics in response to rising antibiotic resistance.

- Anticancer Potential

- Anti-inflammatory Effects

- CNS Activity

Agricultural Applications

- Herbicidal Activity

- Insecticidal Properties

Data Tables

Case Studies

- Antifungal Efficacy Against Resistant Strains

- Anticancer Activity

- Development of New Herbicides

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Triazine and Thiadiazine Derivatives

- Substituent Effects: Cyclopentyl vs. Phenyl vs. Halogenated Aromatics: The phenyl group at position 7 may favor π-π interactions, while halogenated analogs (e.g., 4-bromo or 4-chloro) exhibit stronger electronic effects, influencing receptor binding .

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

- Molecular Formula : C15H16N6

- Molecular Weight : 284.33 g/mol

- CAS Number : 71347-53-0

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives include:

- Anticancer Activity : Many derivatives have demonstrated promising anticancer properties through various mechanisms.

- Antimicrobial Properties : Exhibiting activity against a range of bacteria and fungi.

- Anti-inflammatory Effects : Some compounds have shown potential in reducing inflammation.

Anticancer Activity

Recent studies indicate that triazole derivatives can induce apoptosis in cancer cells. For instance:

- Mechanism of Action : The compound may activate apoptotic pathways involving caspases (e.g., caspase 3/7) and modulate key proteins such as p53 and NF-κB .

- Cell Lines Tested : Research has primarily focused on breast cancer cell lines (MCF-7 and MDA-MB-231), where triazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-cyclopentyl-7-phenyl | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| 3-cyclopentyl-7-phenyl | MDA-MB-231 | 15.0 | Inhibition of NF-κB and promotion of p53 |

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings

A study demonstrated that a related triazole derivative reduced inflammation markers in animal models by downregulating TNF-alpha and IL-6 levels .

Q & A

Q. Q1: What are the common synthetic routes for synthesizing 3-cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with electrophilic reagents like α-haloketones or aldehydes. For example:

- Route A: Reacting 3-cyclopentyl-4-amino-5-mercapto-1,2,4-triazole with 2-bromo-4-phenylacetophenone under reflux in ethanol (6–8 hrs, 60–70°C) yields the target compound. Elemental analysis and IR confirm cyclization .

- Route B: Hydrazonoyl halides can act as intermediates; triethylamine catalysis enhances regioselectivity in forming the triazolo-triazine core .

Optimization: Use statistical experimental design (e.g., Box-Behnken) to vary temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions (e.g., 72°C, DMF solvent, 1:1.2 molar ratio) to maximize yield (85–90%) .

Advanced Structural Analysis

Q. Q2: How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological steps:

X-ray Crystallography: Resolve absolute configuration and bond lengths. For example, the triazolo-triazine core in similar compounds shows planar geometry with dihedral angles <5° between fused rings .

Dynamic NMR: Probe tautomeric equilibria in solution. Variable-temperature -NMR (e.g., 25–80°C in DMSO-d6) detects shifts indicative of ring puckering or proton exchange .

DFT Calculations: Compare computed (B3LYP/6-31G**) and experimental spectra to validate dominant tautomers .

Reactivity and Functionalization

Q. Q3: What strategies enable regioselective functionalization of the triazolo-triazine scaffold at the 3-cyclopentyl or 7-phenyl positions?

Answer:

- Electrophilic Substitution: The 7-phenyl group undergoes nitration (HNO3/H2SO4, 0°C) at the para position due to electron-donating effects from the triazine ring.

- Nucleophilic Attack: The 3-cyclopentyl group’s steric bulk directs reactions (e.g., Suzuki coupling) to the less hindered 6-position. Use Pd(PPh3)4/K2CO3 in DME/H2O (80°C) for cross-coupling with aryl boronic acids .

- Photocatalysis: Visible-light-mediated C–H activation (e.g., Ru(bpy)3Cl2, blue LED) selectively functionalizes the triazine ring’s electron-deficient sites .

Computational Modeling

Q. Q4: How can quantum chemical calculations predict the compound’s reactivity in catalytic systems?

Answer:

- Reaction Path Search: Use density functional theory (DFT) to map potential energy surfaces (PES) for key reactions (e.g., cyclization). For example, IRC (intrinsic reaction coordinate) analysis confirms transition states with energy barriers <25 kcal/mol .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic/electrophilic attacks. Fukui indices highlight reactive sites (e.g., high at N2 for electrophiles) .

- Solvent Effects: COSMO-RS models simulate solvation energies in polar aprotic solvents (e.g., DMF stabilizes transition states by 3–5 kcal/mol) .

Biological Activity and SAR

Q. Q5: What methodologies are used to correlate structural features of this compound with biological activity (e.g., enzyme inhibition)?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets). The cyclopentyl group’s hydrophobic interactions improve binding affinity (ΔG = −9.2 kcal/mol) .

- QSAR Models: Use PLS regression on descriptors (e.g., logP, polar surface area) to predict IC50 values. For triazolo-triazines, a parabolic relationship exists between lipophilicity (logP 2.5–3.5) and activity .

- In Vitro Assays: Validate predictions via kinase inhibition assays (e.g., EGFR IC50 = 0.8 μM, SD ± 0.1) using fluorescence polarization .

Data Contradictions and Validation

Q. Q6: How should researchers address discrepancies between theoretical predictions and experimental results (e.g., unexpected byproducts)?

Answer:

Mechanistic Re-evaluation: Probe intermediates via LC-MS or in situ IR. For example, a competing [1,3]-sigmatropic shift may explain unexpected thiadiazine byproducts .

Isotope Labeling: Use -labeled starting materials to track carbon migration during cyclization .

Multivariate Analysis: Apply PCA (principal component analysis) to experimental datasets to identify outlier conditions (e.g., high humidity causing hydrolysis) .

Green Chemistry Approaches

Q. Q7: What sustainable methods can replace traditional synthesis routes for this compound?

Answer:

- Mechanochemical Synthesis: Ball-milling 4-amino-triazole derivatives with aldehydes (e.g., benzaldehyde) in a solvent-free system achieves 75% yield in 2 hrs .

- Microwave Irradiation: Reduce reaction time from 8 hrs to 20 mins (100°C, 300 W) with comparable yields (82%) .

- Biocatalysis: Lipase-mediated cyclization in aqueous media (pH 7.4, 37°C) minimizes waste, though yields are lower (55–60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.